molecular formula C19H18N2O4 B7825383 (3S)-1-(3-hydroxy-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

(3S)-1-(3-hydroxy-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B7825383
M. Wt: 338.4 g/mol
InChI Key: JRZJFINUEMXOPS-MBIQTGHCSA-N
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Description

(3S)-1-(3-Hydroxy-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a tetrahydro-β-carboline (THβC) derivative characterized by a 3-hydroxy-4-methoxyphenyl substituent at position 1 and a carboxylic acid group at position 3 of the β-carboline scaffold. THβC derivatives are known for diverse bioactivities, including antimicrobial, antiviral, and neuroprotective effects, often modulated by substituents on the aromatic rings and the core scaffold .

Properties

IUPAC Name

(3S)-1-(3-hydroxy-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-25-16-7-6-10(8-15(16)22)17-18-12(9-14(21-17)19(23)24)11-4-2-3-5-13(11)20-18/h2-8,14,17,20-22H,9H2,1H3,(H,23,24)/t14-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZJFINUEMXOPS-MBIQTGHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3S)-1-(3-hydroxy-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid belongs to the beta-carboline family, known for their diverse biological activities. This article explores the biological activity of this specific beta-carboline derivative, focusing on its antitumor, trypanocidal, and neuroprotective properties based on various studies.

Antitumor Activity

Beta-carbolines have been extensively studied for their antitumor properties. Research indicates that modifications at specific positions of the beta-carboline scaffold can enhance their cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity : A study evaluated several beta-carboline derivatives for cytotoxicity against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound exhibited an IC50 value of 5.61 μM against A549 cells, indicating significant cytotoxicity .
  • Mechanism of Action : The compound induces apoptosis in a dose-dependent manner and causes cell cycle arrest at the S and G2/M phases. This is associated with decreased levels of cytochrome C in mitochondria and downregulation of the anti-apoptotic protein bcl-2 .
Cell LineIC50 (μM)
A5495.61
HeLa13.94
MCF-76.39

Trypanocidal Activity

The compound has also been evaluated for its potential against Trypanosoma cruzi, the causative agent of Chagas disease.

Key Findings:

  • In Vitro Activity : The compound demonstrated a dose-dependent inhibitory effect on the epimastigote form with an IC50 of 14.9 μM. It also showed effectiveness against trypomastigote and amastigote forms with EC50 values of 45 μM and 33 μM respectively .
  • Selectivity : Importantly, it exhibited low cytotoxicity towards mammalian cells, with a selectivity index 31 times higher for the parasite than for human cells, indicating its potential as a therapeutic agent against Chagas disease without significant toxicity to host cells .

Neuroprotective Effects

Beta-carbolines are also recognized for their neuroprotective properties, particularly in enhancing GABAergic function.

Key Findings:

  • GABAergic Modulation : Chronic administration of beta-carboline-3-carboxylic acid methylamide has been shown to enhance GABAergic transmission, suggesting a potential role in treating neurological disorders .

Summary of Biological Activities

The biological activities of (3S)-1-(3-hydroxy-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be summarized as follows:

Activity TypeEffectivenessMechanism/Notes
AntitumorSignificantInduces apoptosis; cell cycle arrest
TrypanocidalEffectiveLow toxicity; selective for T. cruzi
NeuroprotectivePotentially beneficialEnhances GABAergic function

Scientific Research Applications

Biological Activities

Beta-carbolines have been extensively studied for their antitumor , neuroprotective , and anxiolytic properties. The specific compound has shown promise in various studies:

  • Antitumor Activity : Research indicates that derivatives of beta-carbolines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds modified at the C3 position have demonstrated enhanced antitumor activity through mechanisms such as DNA intercalation and apoptosis induction .
  • Neuroprotective Effects : Beta-carbolines are also implicated in neuroprotection, with some studies suggesting their potential in treating neurodegenerative diseases. They may help mitigate oxidative stress and promote neuronal survival .

Case Studies

StudyFindings
Antitumor Activity A study evaluated the cytotoxicity of various beta-carboline derivatives against A549 and Hela cell lines. The results indicated that specific modifications at the N9 position significantly enhanced antitumor activity, with some derivatives showing IC50 values as low as 5.61 μM .
Neuroprotection Another investigation into beta-carboline derivatives highlighted their ability to protect neuronal cells from oxidative damage. The study suggested potential therapeutic applications for neurodegenerative disorders .

Synthesis and Modification

The synthesis of (3S)-1-(3-hydroxy-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves several chemical reactions that allow for the introduction of various functional groups to enhance its biological properties. Modifications at different positions (C1, C3, N9) can lead to significant changes in activity and selectivity against target cells .

Comparison with Similar Compounds

Analog Compounds :

Methyl (1R,3S)-1-(4-Chlorophenyl)-THβC-3-carboxylate (IV) :

  • Substituents: 4-Chlorophenyl (electron-withdrawing) at position 1; methyl ester (-COOCH3) at position 3 .

Methyl (1S,3S)-1-(4-Chlorophenyl)-2-(Chloroacetyl)-THβC-3-carboxylate (XIX) :

  • Additional chloroacetyl group at position 2, enhancing electrophilicity .

(3S)-1-Methyl-THβC-3-carboxylic Acid :

  • Methyl group at position 1; simpler substitution pattern .

Structural Implications :

  • Electron Effects : The 3-hydroxy-4-methoxyphenyl group in the target compound may enhance resonance stabilization compared to 4-chlorophenyl (IV, XIX) or methyl (8) groups.
  • Hydrogen Bonding: The phenolic -OH group could improve binding to biological targets (e.g., enzymes or receptors) compared to non-polar substituents.

Physical and Spectral Properties

Table 1: Comparative Physical Data

Compound m.p. (°C) Rf Value (Solvent System) Molecular Formula Molecular Weight (g/mol)
Target Compound (Hypothetical) N/A N/A C19H18N2O5 354.36
Methyl (1R,3S)-1-(4-Chlorophenyl)-IV 190–193 0.49 (CH2Cl2/CH3OH, 98:2) C19H17ClN2O2 340.80
Methyl (1S,3S)-1-(4-Chlorophenyl)-XIX 228–232 0.76 (CH2Cl2/MeOH, 98:2) C21H18Cl2N2O3 417.29
(3S)-1-Methyl-THβC-3-carboxylic Acid N/A N/A C13H14N2O2 230.26

Key Observations :

  • Melting Points : Higher m.p. in XIX (228–232°C) vs. IV (190–193°C) suggests increased crystallinity due to the chloroacetyl group .
  • Rf Values : Higher polarity in XIX (Rf = 0.76) correlates with the chloroacetyl substituent enhancing polarity .

Spectroscopic and Analytical Data

Table 2: Comparative Spectral Data

Compound IR (cm⁻¹) ^1H-NMR Highlights (δ, ppm) MS (m/z)
Methyl (1R,3S)-1-(4-Chlorophenyl)-IV 3332 (NH), 1708 (C=O) 7.81 (NH), 5.46 (CHPh), 3.73 (OCH3) 340 (M+, 100%)
Methyl (1S,3S)-1-(4-Chlorophenyl)-XIX 3246 (NH), 1730, 1658 (C=O) 10.86 (NH), 6.82 (CHPh), 4.45–4.34 (COCH2Cl) 417 (M+, 100%)

Key Differences :

  • NH Stretching : Lower IR frequency in XIX (3246 cm⁻¹) vs. IV (3332 cm⁻¹) indicates altered hydrogen-bonding interactions due to the chloroacetyl group .

Implications for Structure–Activity Relationships (SAR)

  • Position 1 Substituents: Electron-withdrawing groups (e.g., 4-chlorophenyl in IV and XIX) may enhance stability but reduce solubility.
  • Position 3 Functional Groups :
    • Carboxylic acid (-COOH) in the target compound vs. methyl ester (-COOCH3) in IV/XIX: The acid form may enhance ionic interactions in biological systems but reduce membrane permeability .

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